molecular formula C6H14N2O3 B044584 5-Hydroxylysine CAS No. 1190-94-9

5-Hydroxylysine

Cat. No. B044584
CAS RN: 1190-94-9
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-UHNVWZDZSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of 5-hydroxylysine involves creating the a-stereogenic center through a Schöllkopf amino acid synthesis, followed by obtaining the ethanolamine structure via Sharpless aminohydroxylation from an olefin moiety (Löhr, Orlich, & Kunz, 1999). An alternative synthesis method employs an asymmetric organocatalytic chlorination/reduction sequence, highlighting the method's efficiency and scalability for producing azido precursors to 5-hydroxylysine, useful in solid-phase peptide synthesis (Johannes & Brimble, 2013).

Molecular Structure Analysis

The molecular structure of 5-hydroxylysine, particularly its stereochemistry, is crucial for its function. The JMJD6 catalysis of hydroxylation yields 5S-hydroxylysine, contrasting with the 5R-hydroxylated products from collagen lysyl hydroxylases, suggesting the evolution of multiple lysyl hydroxylase subfamilies and highlighting the importance of stereochemical assignments in proteomics (Mantri et al., 2011).

Chemical Reactions and Properties

5-Hydroxylysine's role in chemical reactions, particularly its interaction with other biomolecules, is exemplified by its effects on nitrogen fixation and assimilation in cyanobacteria, where it influences glutamine, glutamate, and aspartate pools, suggesting its involvement in primary NH4+ assimilation via the GS-GOGAT pathway (Ladha, Rowell, & Stewart, 1978).

Physical Properties Analysis

The physical properties of 5-hydroxylysine, such as its solubility and stability, are significant for its incorporation into peptides and proteins. For instance, the synthesis of O-protected Fmoc-Hyl derivatives encounters challenges like intramolecular lactone formation and poor solubilities, which are addressed by developing convenient synthesis methods for these derivatives, facilitating their use in solid-phase syntheses of Hyl-containing peptides (Cudic, Lauer-Fields, & Fields, 2008).

Chemical Properties Analysis

The chemical properties of 5-hydroxylysine, including its reactivity and interactions with other molecules, are crucial for understanding its biological functions. The method for chemical labeling of 5-hydroxylysine through a 2-oxazoline formation highlights the amino acid's selective reactivity, facilitating studies on its role in protein functions and cellular activities (Hayashi, Sakamoto, & Okamoto, 2015).

Scientific Research Applications

  • Nitrogen Fixation in Cyanobacteria : 5-Hydroxylysine was found to increase NH4+ production in N2-fixing Anabaena cylindrica, suggesting the importance of the GS-GOGAT pathway in primary NH4+ assimilation. This implies a regulatory role for GS and/or its products in nitrogenase activity (Ladha, Rowell, & Stewart, 1978).

  • Glycopeptide Synthesis : A novel approach for synthesizing galactosylated 5-Hydroxylysine mimetics was developed for glycopeptide synthesis, which can aid in understanding T-cell specificity in collagen-induced arthritis (Marin, Violette, Briand, & Guichard, 2004).

  • Proteomic Research : A selective chemical labeling method for 5-Hydroxylysine in synthetic peptide sequences was developed, enhancing research on lysine hydroxylation in proteomics (Hayashi, Sakamoto, & Okamoto, 2015).

  • Lysyl Hydroxylase Research : The lysyl hydroxylase JMJD6 was found to catalyze hydroxylation of lysine residues in RNA-splicing regulatory proteins, producing 5S-hydroxylated products. This suggests the evolution of more than one subfamily of lysyl hydroxylases (Mantri et al., 2011).

  • Synthesis of Modified Amino Acids : An efficient, stereoselective method was developed for synthesizing an azido precursor to (2S,5R)-5-Hydroxylysine, a modified amino acid significant in collagens (Johannes & Brimble, 2013).

  • Collagen Bioactivity and Diabetes Treatment : Glycosylated (2S,5R)-Hydroxylysine is crucial for collagen bioactivity and may play a role in type II diabetes treatment, though its synthesis remains challenging (Herbert, Williams, Cooper, & Brimble, 2012).

Safety And Hazards

5-Hydroxylysine is not classified as a hazardous substance or mixture . No hazard pictogram, no signal word, no hazard statement(s), no precautionary statement(s) are required .

Future Directions

5-Hydroxylysine and 1-Methylnicotinamide are metabolic indicators of keloid severity . The high-risk early warning index for 5-Hydroxylysine is 4 × 10^8 - 6.3×10^8 (p = 0.0008) .

properties

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMODUONRAFBET-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317083
Record name L-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23 mg/mL
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxylysine

CAS RN

1190-94-9
Record name L-Hydroxylysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-94-9
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Record name 5-Hydroxylysine
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Record name L-Hydroxylysine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythro-5-hydroxy-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388
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Record name HYDROXYLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB
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Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,660
Citations
S Lindstedt, G Lindstedt, C Mitoma - Archives of Biochemistry and …, 1967 - Elsevier
… used to follow the degradation of lysine and 5-hydroxylysine both in a strain of Achromobacter and in … The four stereoisomers of 5-hydroxylysine were quantitatively metabolized to 5-…
Number of citations: 18 www.sciencedirect.com
J Marin, C Didierjean, A Aubry, Briand… - The Journal of Organic …, 2002 - ACS Publications
… The utility of 5a as a precursor in the synthesis of (2S,5R)-5-hydroxylysine (1), an amino … 91%, which was further transformed to (2S,5R)-5-hydroxylysine in four steps (84%). 17 is also a …
Number of citations: 37 pubs.acs.org
JD Friede, LM Henderson - Journal of Bacteriology, 1976 - Am Soc Microbiol
… The data to be presented here indicate that the strain ofPseudomonas fluorescens used also oxidizes lysine by these pathways and 5-hydroxylysine by two similar, but different, …
Number of citations: 10 journals.asm.org
M Cudic, JL Lauer‐Fields… - The Journal of peptide …, 2005 - Wiley Online Library
The synthesis of 5‐hydroxylysine (Hyl) derivatives for incorporation by solid‐phase methodologies presents numerous challenges. Hyl readily undergoes intramolecular lactone …
Number of citations: 18 onlinelibrary.wiley.com
J Marin, A Violette, JP Briand… - European Journal of …, 2004 - Wiley Online Library
… (2S,5R)-5-hydroxylysine.5 Additionally, removing the ϵ-amine … incorporating unnatural 5-hydroxylysine derivatives modified … synthesis of four galactosylated 5-hydroxylysine mimetics 2−…
M Shan, H Liu, Y Hao, K Song, T Meng, C Feng… - Frontiers in …, 2022 - frontiersin.org
… The high-risk early warning index for 5-hydroxylysine is 4 × 10 8 … the expression level of 5-hydroxylysine could sensitively and … 5-Hydroxylysine is one of the raw materials of collagen …
Number of citations: 5 www.frontiersin.org
CG Zarkadas, JA Rochemont, GC Zarkadas… - Analytical …, 1987 - Elsevier
… developed for determining all methylated basic amino acids, isodesmosine, desmosine, the amino sugars glucosamine and galactosamine, the diastereoisomers of 5-hydroxylysine, …
Number of citations: 43 www.sciencedirect.com
AMCH van den Nieuwendijk… - European Journal of …, 2000 - Wiley Online Library
… This strategy provided a stereoselective route for the synthesis of (2S,5S)-5-hydroxylysine, … ,5R)-5-hydroxylysine (1) as well as that of a number of orthogonally protected 5-hydroxylysine …
CG Zarkadas, GC Zarkadas, CN Karatzas… - … of Chromatography B …, 1986 - Elsevier
… method is described for determining desmosine, isodesmosine, 5-hydroxylysine, … in tissue hydrolysates from the amounts of 5-hydroxylysine, and desmosine or isodesmosine present, …
Number of citations: 47 www.sciencedirect.com
S Lindstedt, G Lindstedt - The Journal of Organic Chemistry, 1963 - ACS Publications
… We have recently studied the decarboxylation of 5hydroxylysine by bacterial L-lysine decarboxylase.3 The natural isomer I gave the levorotatory dihydrochloride of l,5-diamino-2-…
Number of citations: 7 pubs.acs.org

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